REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]([NH:5][C:6]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[O:8][N:7]=1)=[O:4].[H-].[Na+].[CH3:18]I>CN(C)C=O>[CH3:1][N:2]([CH3:15])[C:3]([N:5]([CH3:18])[C:6]1[CH:10]=[C:9]([C:11]([CH3:12])([CH3:14])[CH3:13])[O:8][N:7]=1)=[O:4] |f:1.2|
|
Name
|
|
Quantity
|
10.99 g
|
Type
|
reactant
|
Smiles
|
CN(C(=O)NC1=NOC(=C1)C(C)(C)C)C
|
Name
|
|
Quantity
|
2.75 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.86 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
STIRRING
|
Details
|
shaken with chloroform
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform layer is dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on a column of silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(=O)N(C1=NOC(=C1)C(C)(C)C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.94 g | |
YIELD: PERCENTYIELD | 93.38% | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |